molecular formula C9H12N2O B1596739 N-[3-(aminomethyl)phenyl]acetamide CAS No. 96783-68-5

N-[3-(aminomethyl)phenyl]acetamide

Cat. No.: B1596739
CAS No.: 96783-68-5
M. Wt: 164.2 g/mol
InChI Key: JLFWORHZSACMOG-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]acetamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[3-(aminomethyl)phenyl]acetamide can be synthesized through several methods. One common approach involves the acylation of 3-(aminomethyl)aniline with acetic anhydride or acetyl chloride. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: The compound can be reduced to yield N-[3-(aminomethyl)phenyl]ethanamine, especially under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of N-[3-(aminomethyl)phenyl]ethanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.

Comparison with Similar Compounds

    N-(3-aminophenyl)acetamide: Lacks the aminomethyl group, which may affect its reactivity and binding properties.

    N-(4-aminomethylphenyl)acetamide: The position of the aminomethyl group can influence the compound’s chemical behavior and biological activity.

    N-(2-aminomethylphenyl)acetamide: Similar to the above, the position of substitution on the phenyl ring can lead to different reactivity patterns.

Uniqueness: N-[3-(aminomethyl)phenyl]acetamide is unique due to the specific positioning of the aminomethyl group, which can significantly influence its chemical reactivity and interaction with biological targets. This positional specificity can be crucial in the design of compounds with desired properties and activities.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWORHZSACMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375429
Record name 3-Acetamidobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96783-68-5
Record name 3-Acetamidobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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